4-Bromo-6,8-difluoroquinoline
Description
4-Bromo-6,8-difluoroquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4 and fluorine atoms at positions 6 and 6. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing quinolone-based antibiotics and other bioactive molecules. Its structure enables versatile functionalization, making it valuable for developing compounds with enhanced pharmacological properties.
Properties
CAS No. |
577692-34-3 |
|---|---|
Molecular Formula |
C9H4BrF2N |
Molecular Weight |
244.03 g/mol |
IUPAC Name |
4-bromo-6,8-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H |
InChI Key |
VDMKLKJLEPUQJH-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C(=CC(=CC2=C1Br)F)F |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Br)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features, molecular properties, and applications of 4-Bromo-6,8-difluoroquinoline and its analogs:
Key Observations:
Substituent Effects on Bioactivity: The amino group at position 5 in (R)-26a enhances antibacterial potency compared to bromine or methyl substituents. This derivative outperforms sparfloxacin (a fluoroquinolone antibiotic) and other azetidinyl/pyrrolidinyl derivatives in activity . Bromine at position 4 (as in the target compound) likely contributes to steric and electronic effects that influence reactivity in downstream synthetic modifications.
Role of Functional Groups: The ethyl ester group in this compound-3-carboxylic acid ethyl ester increases molecular weight and alters solubility, making it a precursor for prodrug formulations . Methyl substitution at position 2 (as in 4-Bromo-6,8-difluoro-2-methylquinoline) may reduce steric hindrance compared to bulkier groups, facilitating specific synthetic pathways .
Commercial and Research Relevance
- Antibacterial Agents: Derivatives like (R)-26a demonstrate the importance of fluorine and amino groups in enhancing quinolone activity against bacterial DNA gyrase. The target compound’s bromine substitution offers a synthetic handle for further derivatization to explore such bioactivity .
- Pharmaceutical Intermediates: Suppliers such as Hangzhou Zhongqi Chem and LEAP CHEM highlight the commercial demand for this compound-3-carboxylic acid ethyl ester, priced at €121–225 per 50–250 mg (purity ≥95%) . This reflects its utility in large-scale drug synthesis.
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